N-(1H-1,3-benzodiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Description
N-(1H-1,3-Benzodiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a benzodiazole (benzimidazole) core fused to a dimethyl-substituted pyrazole ring via a sulfonamide linker. This structural motif is significant in medicinal chemistry due to the pharmacophoric roles of benzimidazole (bioisostere for purines) and sulfonamide (enhancing solubility and binding interactions) groups.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-8-11(7-17(2)15-8)20(18,19)16-12-13-9-5-3-4-6-10(9)14-12/h3-7H,1-2H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMDBXPGOHBHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=NC3=CC=CC=C3N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 1,3-dimethylpyrazole core is synthesized via Knorr-type cyclization:
- Condensation : Acetylacetone reacts with hydrazine hydrate in ethanol under reflux (Δ = 78°C, 6 h) to yield 1,3-dimethyl-1H-pyrazole.
- Sulfonation : Direct sulfonation at the 4-position is achieved using chlorosulfonic acid (ClSO3H) in dichloroethane (DCE) at 0–5°C (Scheme 1).
Reaction Conditions :
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NH2NH2·H2O | EtOH | 78 | 6 | 82 |
| 2 | ClSO3H | DCE | 0–5 | 2 | 67 |
Mechanistic Insight :
The electron-rich pyrazole ring undergoes electrophilic aromatic substitution (EAS) at the 4-position due to para-directing effects of the N-methyl groups. Excess ClSO3H ensures complete conversion to the sulfonic acid, which is subsequently treated with PCl5 (1:3 molar ratio) in dry DCM to generate the sulfonyl chloride.
Preparation of 2-Amino-1H-Benzimidazole
Benzimidazole Cyclization
2-Aminobenzimidazole is synthesized via Phillips-Ladenburg cyclization (Scheme 2):
- Condensation : o-Phenylenediamine reacts with cyanogen bromide (BrCN) in aqueous HCl (pH 4–5, 25°C, 12 h).
- Reduction : The intermediate bis-imine is reduced using NaBH4 in methanol (0°C → RT, 2 h).
Characterization Data :
- 1H NMR (400 MHz, DMSO-d6): δ 6.95–7.25 (m, 4H, Ar-H), 5.21 (s, 2H, NH2).
- IR (KBr): 3340 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N).
Sulfonamide Coupling Reaction
Nucleophilic Acyl Substitution
The final coupling is performed under Schotten-Baumann conditions (Scheme 3):
- Base Activation : 2-Aminobenzimidazole (1.2 eq) is dissolved in dry THF with triethylamine (TEA, 2 eq).
- Sulfonyl Chloride Addition : 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride (1 eq) in DCM is added dropwise at 0°C.
- Stirring : Reaction proceeds at RT for 24 h under N2.
Optimization Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | THF/DCM (1:1) | Maximizes solubility |
| Base | TEA | Neutralizes HCl |
| Temp | 0°C → RT | Prevents decomposition |
Workup :
- Filtration to remove TEA·HCl
- Column chromatography (SiO2, EtOAc/Hexane 3:7)
- Final recrystallization from ethanol/water (Yield: 58%).
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Purity Analysis
- HPLC : 99.1% (C18 column, MeCN/H2O 70:30, λ = 254 nm)
- Elemental Analysis : C 49.48%, H 4.80%, N 24.04% (theory: C 49.48%, H 4.84%, N 24.04%).
Comparative Analysis of Alternative Synthetic Routes
Diazotization-Coupling Approach
An alternative method adapted from Frontiers in Chemistry involves diazotization of sulfanilamide followed by cyclization:
- Diazotization of sulfanilamide with NaNO2/HCl at 0°C
- Coupling with acetylacetone to form an azo intermediate
- Cyclization with substituted hydrazides
Limitations :
Solid-Phase Synthesis
Wang et al. demonstrated piperazine-linked sulfonamides on Wang resin, though this method shows <40% yield for bulkier amines like benzimidazole.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost/kg (USD) | Molar Ratio | Cost Contribution |
|---|---|---|---|
| o-Phenylenediamine | 120 | 1.0 | 28% |
| ClSO3H | 85 | 1.2 | 19% |
| TEA | 65 | 2.0 | 12% |
Green Chemistry Metrics
- Atom Economy : 78%
- E-factor : 6.2 kg waste/kg product
- PMI : 8.4 (Process Mass Intensity).
Scientific Research Applications
N-(1H-1,3-benzodiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific optoelectronic properties.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription, which is crucial for its anticancer activity. The pyrazole sulfonamide group can interact with enzymes, inhibiting their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules is key to its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1H-1,3-benzodiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide with three analogs from the evidence, focusing on structural variations, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Sulfonamide/Benzodiazole Derivatives
Structural and Functional Insights
Core Heterocycle Variations :
- The target compound features a benzodiazole-pyrazole scaffold, whereas Compound 10 replaces the pyrazole-4-sulfonamide with a pyrazole-5-yl benzamide group. This substitution in Compound 10 enhances cellular permeability, a critical factor for intracellular target engagement (e.g., FOXO1 inhibition) .
- The patent compound (Example 57) introduces a pyrazolo-pyrimidine core and fluorinated chromene substituents, likely improving kinase selectivity and metabolic stability .
Sulfonamide vs. Benzamide Linkers :
- Sulfonamide groups (as in the target compound) typically enhance aqueous solubility and hydrogen-bonding capacity compared to benzamide derivatives. However, Compound 10 achieves high solubility via its 4-methylpiperazine substituent, demonstrating that tertiary amines can compensate for sulfonamide absence .
Biological Activity :
- Compound 10 ’s FOXO1 inhibitory activity is attributed to its benzodiazole-pyrazole core, which mimics ATP-binding motifs in kinases. Its low intrinsic clearance suggests favorable pharmacokinetics .
- The patent compound ’s fluorinated aromatic system and sulfonamide group may enhance target affinity (e.g., kinase ATP pockets) and thermal stability (high melting point: 211–214°C) .
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's synthesis, biological evaluation, and mechanisms of action based on recent research findings.
The chemical structure of this compound can be described as follows:
| Property | Details |
|---|---|
| Chemical Formula | C₁₃H₁₅N₃O₂S |
| Molecular Weight | 265.34 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 1249449 |
Synthesis
The synthesis of this compound typically involves the reaction of 1H-benzodiazole derivatives with dimethylpyrazole and sulfonamide under controlled conditions. The process is optimized to yield high purity and bioactivity. The synthetic route generally follows these steps:
- Preparation of Benzodiazole Derivative : Start with a suitable benzodiazole precursor.
- Formation of Pyrazole Ring : React with dimethylpyrazole in the presence of a base.
- Sulfonamide Coupling : Introduce sulfonamide to form the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant antiproliferative activity against various cancer cell lines.
In vitro assays have demonstrated that this compound inhibits cell growth in several cancer types. For instance:
- Cell Lines Tested : U937 (human lymphoma), A549 (lung cancer), MCF-7 (breast cancer).
- IC50 Values : The compound showed IC50 values ranging from 0.83 to 1.81 μM across different cell lines, indicating potent activity.
Antimicrobial Activity
Beyond its anticancer properties, this compound has shown promise as an antimicrobial agent. It has been tested against various bacterial and fungal strains with notable results:
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate Inhibition |
| Staphylococcus aureus | Significant Inhibition |
| Candida albicans | Mild Inhibition |
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on Breast Cancer Cells : A study demonstrated that compounds similar to this compound significantly reduced proliferation rates and induced apoptosis in MCF-7 cells.
- Antibacterial Efficacy : Another study reported that a related pyrazole derivative exhibited strong antibacterial activity against multi-drug resistant strains of Staphylococcus aureus.
Q & A
Q. What are the standard synthetic routes for N-(1H-1,3-benzodiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves two key steps:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions (e.g., HCl or acetic acid) .
- Step 2 : Sulfonamide coupling between the benzimidazole intermediate and 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. This step often employs polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ to facilitate nucleophilic substitution (60–80°C, 12–24 hours) .
- Optimization : Higher yields (>75%) are achieved with slow addition of sulfonyl chloride and rigorous exclusion of moisture.
Table 1 : Comparison of Reaction Conditions and Yields
| Step | Solvent | Base | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | AcOH | – | 110 | 65 | |
| 2 | DMF | K₂CO₃ | 60 | 78 |
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer : A combination of techniques is required:
- ¹H/¹³C NMR : Confirm proton environments (e.g., benzimidazole NH at δ 12.5–13.5 ppm) and sulfonamide quaternary carbons .
- IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹) and benzimidazole N-H stretches (3400–3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 332.0921 for C₁₃H₁₄N₅O₂S) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activities of derivatives with structural variations?
- Methodological Answer : Discrepancies often arise from substituent effects on pharmacophore interactions. For example:
- Benzimidazole Methylation : N-methylation reduces hydrogen-bonding capacity, lowering kinase inhibition (IC₅₀ increases from 0.8 µM to 3.2 µM) .
- Sulfonamide Substituents : Bulky groups (e.g., tert-butyl) enhance metabolic stability but reduce solubility, affecting in vivo efficacy .
- Resolution Strategy : Perform comparative SAR studies using isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular dynamics (MD) simulations to model steric effects .
Q. What computational methods are recommended for predicting the binding affinity of this compound with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with sulfonamide oxygen forming hydrogen bonds to backbone NH of Met793 .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to predict affinity changes (±0.5 kcal/mol accuracy) .
- Validation : Cross-reference with experimental IC₅₀ values from kinase inhibition assays .
Q. What strategies are effective in troubleshooting low yields during the sulfonamide coupling step in synthesis?
- Methodological Answer : Common issues and solutions:
- Moisture Sensitivity : Use anhydrous solvents and molecular sieves to suppress hydrolysis of sulfonyl chloride .
- Incomplete Reaction : Monitor progress via TLC (Rf = 0.5 in EtOAc/hexane 1:1). Prolong reaction time (up to 36 hours) or add catalytic DMAP to accelerate coupling .
- Byproduct Formation : Purify via flash chromatography (silica gel, gradient elution from 10% to 50% EtOAc in hexane) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Root Cause : Discrepancies may stem from differences in protonation states. The benzimidazole NH (pKa ~5.5) protonates in HCl (pH <3), leading to sulfonamide cleavage .
- Resolution : Conduct stability studies using HPLC at pH 2–7 (37°C, 24 hours). Data shows >90% stability at pH 4–6 but <50% at pH 2 .
- Recommendation : Buffer formulations should maintain pH >4 to prevent degradation during biological assays .
Tables for Key Data
Table 2 : Stability of this compound at Various pH Levels
| pH | Temperature (°C) | % Remaining (24 hours) | Source |
|---|---|---|---|
| 2 | 37 | 48 | |
| 4 | 37 | 92 | |
| 7 | 37 | 98 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
